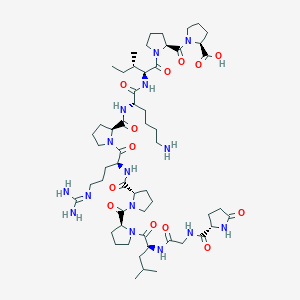
pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradykinin potentiator B is a peptide derived from the venom of the snake Agkistrodon halys blomhoffi. It is known for its ability to enhance the effects of bradykinin, a peptide that promotes inflammation and vasodilation. Bradykinin potentiator B has garnered interest due to its potential therapeutic applications, particularly in the modulation of blood pressure and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin potentiator B involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of bradykinin potentiator B follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Bradykinin potentiator B can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Bradykinin potentiator B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigated for its role in modulating bradykinin activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating conditions such as hypertension and chronic pain by enhancing the effects of bradykinin.
Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical studies.
Mechanism of Action
Bradykinin potentiator B exerts its effects by inhibiting the degradation of bradykinin, thereby prolonging its activity. It binds to and inhibits angiotensin-converting enzyme (ACE), which is responsible for the breakdown of bradykinin. This inhibition leads to increased levels of bradykinin, resulting in enhanced vasodilation and pain modulation. The molecular targets involved include the bradykinin B2 receptor and ACE.
Comparison with Similar Compounds
Bradykinin potentiator B is part of a family of bradykinin-potentiating peptides (BPPs) derived from snake venom. Similar compounds include:
- Bradykinin potentiator A
- Bradykinin potentiator C
- Bradykinin potentiator D
Uniqueness: Bradykinin potentiator B is unique due to its specific amino acid sequence and its potent inhibitory effect on ACE. Compared to other BPPs, it has a distinct structure that contributes to its high affinity for ACE and its ability to enhance bradykinin activity more effectively.
Properties
Molecular Formula |
C56H91N15O13 |
|---|---|
Molecular Weight |
1182.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI Key |
JXGBFZMUUPNIBD-VDPSYGMHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















